molecular formula C10H9N3O2 B14565473 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 61316-30-1

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B14565473
CAS No.: 61316-30-1
M. Wt: 203.20 g/mol
InChI Key: VERJFRJLGBLGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a heterocyclic compound featuring a fused pyrido-pyrimidine core with a methyl group at position 2, a ketone at position 4, and a carboxamide substituent at position 8. Its structure enables diverse biological interactions, making it a scaffold of interest in medicinal chemistry.

Properties

CAS No.

61316-30-1

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide

InChI

InChI=1S/C10H9N3O2/c1-6-5-8(14)13-4-2-3-7(9(11)15)10(13)12-6/h2-5H,1H3,(H2,11,15)

InChI Key

VERJFRJLGBLGIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is favored due to its simplicity and efficiency. Another approach involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one at the oxygen atom, followed by electrophilic substitution at position 8 of the molecule .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include O-methylated derivatives and substituted pyridopyrimidines .

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Analogs
Compound Name Core Structure Substituents Biological Activity Key Findings
2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide (Target) Pyrido[1,2-a]pyrimidine 2-Me, 4-Oxo, 9-Carboxamide Under investigation High hydrogen-bonding capacity due to carboxamide
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Pyrido[1,2-a]pyrimidine 2-OH, 9-Me, 3-Carboxamide (N-benzyl) Analgesic Bioisosteric with 4-hydroxyquinolin-2-ones; consistent analgesic activity
PTP (Thieno-fused analog) Pyrido[1,2-a]thieno[2,3-d]pyrimidine 2,3-diMe, 4-Oxo, 9-Carboxamide (N-dimethylaminoethyl) Anticancer (p53 activation) Activates p53 via Erk1/2-mediated phosphorylation; induces apoptosis
1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrrolo-pyrido-pyrimidine 1-Benzyl, 4-Oxo, 2-Carboxamide Not reported Synthesized via glycinate condensation; characterized by LCMS/NMR
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Thieno-pyrido-pyrimidine 9-Me, 4-Oxo, 2-Carboxamide (N-thiazolyl) Not reported Sulfur-containing core may enhance metabolic stability

Functional Group Impact

Carboxamide Position :

  • The 9-carboxamide in the target compound contrasts with 3-carboxamide derivatives (e.g., ), altering hydrogen-bonding patterns and target selectivity.
  • N-Aryl substituents (e.g., benzyl, thiazolyl) enhance lipophilicity and receptor affinity .

Core Modifications: Thieno-fused analogs (e.g., PTP) introduce sulfur atoms, improving π-stacking and redox stability compared to oxygen-based cores . Pyrrolo-fused derivatives () exhibit distinct electronic profiles due to nitrogen-rich fused rings.

Bioisosterism: The pyrido-pyrimidine core in the target compound mimics 4-hydroxyquinolin-2-ones, retaining analgesic activity in benzylamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.